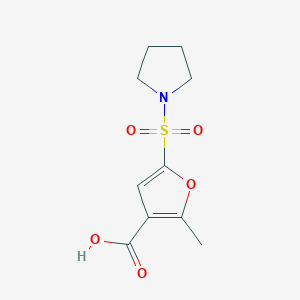

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methyl-5-pyrrolidin-1-ylsulfonylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7-8(10(12)13)6-9(16-7)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGZFCGDYUTGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371724 | |

| Record name | 2-Methyl-5-(pyrrolidine-1-sulfonyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-43-6 | |

| Record name | 2-Methyl-5-(pyrrolidine-1-sulfonyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

CAS Number: 306936-43-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes available data and provides insights based on the well-established chemistry of related furoic acid and sulfonamide derivatives. This guide will cover the foundational physicochemical properties, propose synthetic strategies, discuss potential pharmacological applications, and detail relevant analytical methodologies for characterization and quality control. The aim is to equip researchers and drug development professionals with a thorough understanding of this compound and its potential as a scaffold in the design of novel therapeutic agents.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a versatile building block for designing molecules with a wide range of therapeutic activities.[2] Furan derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a carboxylic acid moiety, as seen in furoic acids, further enhances the potential for biological activity and provides a handle for further chemical modification.[3] The addition of a sulfonamide group, a well-known pharmacophore, introduces another dimension of biological relevance, as sulfonamides are a cornerstone of antibacterial therapy and are also found in drugs with other therapeutic applications.[4]

This compound combines these key structural features, making it a compound of significant interest for further investigation. This guide will delve into the technical aspects of this molecule, providing a foundational understanding for researchers exploring its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, based on available data, is presented in Table 1.[5] These properties are crucial for understanding the compound's behavior in biological systems and for developing appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 306936-43-6 | PubChem[5] |

| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[5] |

| Molecular Weight | 259.28 g/mol | PubChem[5] |

| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid | PubChem[5] |

| XLogP3 | 0.9 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

Synthesis Strategies

Analytical Characterization

The characterization of this compound and the determination of its purity are crucial steps in its synthesis and application. A combination of spectroscopic and chromatographic techniques would be employed. [4][6] Table 2: Analytical Techniques for Characterization and Purity Assessment

| Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and monitoring of reaction progress. [4][6] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and identification of impurities. [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, SO₂, N-H). |

| Elemental Analysis | Determination of the elemental composition (C, H, N, S). |

Illustrative HPLC Method Development Protocol:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase, at a known concentration.

-

Injection and Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities. The peak area can be used for quantification.

Conclusion and Future Perspectives

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its combination of a furoic acid core and a sulfonamide moiety suggests a range of possible biological activities. While specific data on this compound is currently scarce, this guide provides a solid foundation for researchers by outlining its physicochemical properties, proposing synthetic routes, suggesting potential therapeutic applications, and detailing appropriate analytical methodologies based on the well-established chemistry of its constituent parts. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link].

-

PubMed. Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. [Link].

- Google Patents.

-

YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link].

-

PubMed. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. [Link].

-

PMC. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. [Link].

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link].

- Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. .

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link].

-

Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. [Link].

-

Pharmacological activity of furan derivatives. [Link].

- Google Patents.

- Google Patents.

-

ResearchGate. (PDF) Analytical Techniques for Furosemide Determination. [Link].

-

ResearchGate. Synthesis of S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines. [Link].

-

ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. [Link].

-

PubMed. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies. [Link].

-

Furan: A Promising Scaffold for Biological Activity. [Link].

-

ResearchGate. (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. [Link].

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ymerdigital.com [ymerdigital.com]

- 5. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(1-pyrrolidinylsulfonyl)-3-furoic acid is a unique organic molecule that merges the structural features of a furoic acid with a pyrrolidinylsulfonyl group. The furan ring is a common scaffold in a multitude of biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety, a well-established pharmacophore, further enhances the potential of this molecule in medicinal chemistry.[3][4][5] Sulfonamides are integral to the development of various therapeutic agents, from antimicrobials to diuretics and hypoglycemics.[3][4][5] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in numerous natural products and synthetic drugs, contributing to the molecule's three-dimensional structure and potential for specific receptor interactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its potential synthesis and applications in the field of drug discovery.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound [6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₅S | PubChem |

| Molecular Weight | 259.28 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 259.05144369 g/mol | PubChem |

| Topological Polar Surface Area | 96.2 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Complexity | 395 | PubChem |

For context, the melting point of a structurally related compound, (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, has been reported to be in the range of 126-128 °C, suggesting that the target molecule is likely to be a solid at room temperature.[6] The pKa of the carboxylic acid group is a critical parameter influencing the compound's solubility and pharmacokinetic profile. While no experimental value is available for the target molecule, the pKa of the parent 2-furoic acid is approximately 3.12 at 25°C.[1] The electron-withdrawing nature of the sulfonyl group at the 5-position of the furan ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value.

Synthesis and Reactivity

A definitive, step-by-step synthesis protocol for this compound has not been detailed in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known reactions of furan derivatives. A likely approach would involve the sulfonation of a suitable 2-methyl-3-furoic acid precursor, followed by conversion to the sulfonyl chloride and subsequent reaction with pyrrolidine.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Proposed Synthetic Protocol:

-

Chlorosulfonation of Ethyl 2-methyl-3-furoate: The starting material, ethyl 2-methyl-3-furoate, would be subjected to chlorosulfonation, likely using chlorosulfonic acid. This electrophilic substitution reaction would introduce a chlorosulfonyl group onto the furan ring, with a high regioselectivity for the 5-position due to the activating effect of the ester and methyl groups.

-

Formation of the Sulfonamide: The resulting ethyl 2-methyl-5-(chlorosulfonyl)-3-furoate would then be reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This nucleophilic substitution reaction at the sulfonyl chloride would form the desired pyrrolidinylsulfonyl group.

-

Hydrolysis of the Ester: The final step would involve the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide) followed by acidification, or under acidic conditions.

Self-Validation and Causality: This proposed pathway is based on well-established and high-yielding reactions. The choice of starting with the ester of 2-methyl-3-furoic acid is strategic as the ester group is less reactive than the free carboxylic acid under the conditions of chlorosulfonation. The final hydrolysis step is a standard and generally efficient method for converting esters to carboxylic acids.

Potential Applications in Drug Development

While specific biological activity data for this compound is not publicly available, its structural components suggest several promising avenues for investigation in drug discovery.

-

Antibacterial and Antifungal Agents: The furan nucleus is a key component of many antimicrobial agents.[2][7] Furthermore, the sulfonamide group is a classic antibacterial pharmacophore. The combination of these two moieties in a single molecule makes it a compelling candidate for screening against a variety of bacterial and fungal pathogens.

-

Anti-inflammatory Activity: Certain furoic acid derivatives have demonstrated anti-inflammatory properties.[8] The sulfonamide group is also present in several anti-inflammatory drugs, such as celecoxib. Therefore, this compound warrants investigation for its potential to modulate inflammatory pathways.

-

Diuretic and Antihypertensive Agents: Furosemide, a potent loop diuretic, is a well-known drug containing a furan ring and a sulfonamide group. Although structurally distinct, the presence of these key functional groups in this compound suggests that it could be explored for potential diuretic and antihypertensive activities.

-

Enzyme Inhibition: The carboxylic acid and sulfonamide groups are capable of forming hydrogen bonds and ionic interactions with the active sites of enzymes. This makes the molecule a candidate for screening against various enzymatic targets implicated in disease.

Analytical Methodologies

The analysis and purification of this compound would likely employ standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be the primary choice for assessing the purity of this compound and for monitoring reaction progress.

Caption: A typical experimental workflow for the HPLC analysis of furoic acid derivatives.

Suggested HPLC Protocol:

-

Column: A C18 reverse-phase column is generally suitable for the separation of small organic molecules like furoic acid derivatives.[3][4][9]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of an acidifier such as formic acid or trifluoroacetic acid (e.g., 0.1%), would likely provide good peak shape and resolution. The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group.

-

Detection: UV detection at a wavelength around 254 nm should be effective, as the furan ring and the sulfonamide group are expected to have significant UV absorbance.

-

Quantification: For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its hybrid structure incorporating the biologically relevant furoic acid, sulfonamide, and pyrrolidine moieties. While experimental data on its physicochemical properties and biological activities are currently limited in the public domain, computational data and knowledge of related compounds provide a solid foundation for its further investigation. The proposed synthetic pathway offers a logical and feasible route for its preparation. Future research focused on the synthesis, characterization, and biological screening of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

This compound | C10H13NO5S | CID 2736947. PubChem. [Link]

-

Biological Activities Of Sulfonamides. SciSpace. [Link]

-

(PDF) Biological activities of sulfonamides. ResearchGate. [Link]

-

An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Journal of Analytical Toxicology. [Link]

-

Exploring 3-Furoic Acid: Properties, Applications, and Manufacturing Excellence. LinkedIn. [Link]

-

LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Center for Biotechnology Information. [Link]

-

PATENTSCOPE. WIPO. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Medical Archives. [Link]

-

WIPO - Search International and National Patent Collections. WIPO Patentscope. [Link]

-

WIPO - Search International and National Patent Collections. WIPO. [Link]

-

Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. PubMed. [Link]

-

Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

-

2-Furoic acid. Wikipedia. [Link]

-

Understanding 3-Furoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

-

Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. [Link]

-

WIPO - Search International and National Patent Collections. WIPO. [Link]

-

Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. [Link]

-

(PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. [Link]

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

7-OXO-N-[(2S)-PYRROLIDIN-2-YL-METHYLOXY]-6-(SULFOOXY). Google Patents. [Link]

Sources

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentscope.wipo.int [patentscope.wipo.int]

- 9. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Predicted Mechanism of Action for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

Executive Summary

This document provides an in-depth analysis of the predicted mechanism of action for the novel compound, 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. In the absence of direct empirical data for this specific molecule, this guide leverages a first-principles approach, beginning with a detailed structural chemistry analysis. By comparing its core moieties—a furoic acid backbone, a pyrrolidinylsulfonyl group, and a methyl substituent—to well-characterized pharmacophores, we can construct a robust, testable hypothesis.

Our primary prediction, grounded in the compound's profound structural analogy to the potent loop diuretic furosemide, is its function as an inhibitor of the Na-K-2Cl cotransporter (NKCC) family, likely with a preference for the kidney-specific isoform, NKCC2. A secondary, alternative hypothesis considers the potential for modulation of ATP-sensitive potassium (KATP) channels, a mechanism associated with the sulfonyl group present in sulfonylurea drugs. This guide culminates in a comprehensive, multi-stage experimental workflow designed to rigorously validate these predictions, providing researchers with detailed protocols from in silico modeling to in vitro and cell-based functional assays.

Structural and Physicochemical Analysis

A thorough understanding of a compound's mechanism begins with its structure. The molecule this compound (PubChem CID: 2736947) is a substituted furoic acid derivative with the molecular formula C₁₀H₁₃NO₅S.[1] A systematic deconstruction of its key functional groups provides the foundation for our mechanistic predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[1] |

| Molecular Weight | 259.28 g/mol | PubChem[1] |

| IUPAC Name | 2-methyl-5-pyrrolidin-1-ylsulfonylfuran-3-carboxylic acid | PubChem[1] |

| CAS Number | 306936-43-6 | PubChem[1] |

| Predicted LogP | 0.9 | PubChem[1] |

| Topological Polar Surface Area | 96.2 Ų | PubChem[1] |

Key Structural Moieties:

-

Furoic Acid Core: The furan ring substituted with a carboxylic acid at position 3 is a critical feature. Furan derivatives exhibit a wide spectrum of pharmacological activities, including diuretic, antibacterial, and anti-inflammatory properties.[2][3] The carboxylic acid group is an essential anionic site, crucial for interaction with transporter binding pockets, as seen in loop diuretics.[4]

-

Pyrrolidinylsulfonyl Group: This moiety at position 5 consists of a sulfonyl linker attached to a saturated five-membered pyrrolidine ring. The sulfonyl group is a strong electron-withdrawing group and a key pharmacophore in many drug classes, including sulfonamide diuretics and sulfonylurea antidiabetics.[5] The replacement of the simple amine (as in furosemide's sulfamoyl group) with a pyrrolidine ring significantly alters lipophilicity and steric bulk, which can modulate binding affinity and selectivity. The pyrrolidine scaffold is prevalent in numerous FDA-approved drugs, often enhancing solubility and providing specific steric conformations for receptor engagement.[6][7]

-

Methyl Group: The methyl group at position 2 of the furan ring provides a small, lipophilic substitution that can influence metabolic stability and the orientation of the molecule within a binding site.

Primary Hypothesis: Inhibition of the Na-K-2Cl Cotransporter (NKCC)

The most compelling predicted mechanism of action for this compound is the inhibition of the Na-K-2Cl cotransporter. This hypothesis is predicated on the striking structural similarity to furosemide, a cornerstone loop diuretic.[8][9][10]

Furosemide's chemical name is 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid.[8] While our target compound is a furoic acid derivative and not an anthranilic acid derivative, the core components responsible for diuretic activity are present: an acidic group (carboxylic acid) and a sulfonamide-type moiety on a heterocyclic ring. Furosemide and other loop diuretics act by binding to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the Loop of Henle, preventing the reabsorption of sodium, potassium, and chloride ions and leading to profound diuresis.[10][11]

Logical Framework for the Primary Hypothesis:

-

Structural Analogy: The furoic acid core mimics the acidic function of furosemide's benzoic acid.

-

Pharmacophore Conservation: The sulfonamide-like group is conserved, though modified from a primary amine to a cyclic secondary amine (pyrrolidine). Structure-activity relationship (SAR) studies of furosemide analogs have shown that modifications at this position are tolerated and can influence potency.[4][12][13]

-

Mechanism of NKCC2 Inhibition: We predict that the carboxylic acid will form a key ionic interaction within the transporter's binding pocket, while the pyrrolidinylsulfonyl moiety will occupy the chloride-binding site, sterically hindering ion translocation.

The following diagram illustrates the predicted signaling pathway for the primary hypothesis.

Caption: Predicted inhibition of the NKCC2 transporter in the kidney.

Secondary Hypothesis: Modulation of ATP-Sensitive Potassium (KATP) Channels

As an alternative or potentially concurrent mechanism, the pyrrolidinylsulfonyl moiety warrants an investigation into activity at ATP-sensitive potassium (KATP) channels. The sulfonyl group is the defining feature of sulfonylurea drugs, which lower blood glucose by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[14][15][16] This binding event closes the channel, leading to cell depolarization, calcium influx, and subsequent insulin secretion.[16][17]

While our compound lacks the "urea" component of sulfonylureas, some sulfonamides have been shown to interact with SUR subunits. Therefore, it is plausible that this compound could act as a modulator of KATP channels, potentially in tissues beyond the pancreas, such as cardiac muscle (SUR2A) or smooth muscle (SUR2B).

The following diagram illustrates the potential interaction with a pancreatic KATP channel.

Caption: Hypothetical KATP channel modulation in a pancreatic β-cell.

Experimental Validation Workflow

To systematically test these hypotheses, we propose a tiered experimental approach, progressing from computational analysis to definitive cell-based functional assays.

Caption: A tiered workflow for validating the predicted mechanism of action.

Tier 1: In Silico Modeling & Target Binding

Objective: To predict the binding affinity and pose of the compound at the human NKCC2 and SUR1 binding sites and to confirm direct physical interaction.

Protocol 1: Molecular Docking

-

Preparation: Obtain high-resolution crystal or cryo-EM structures of human NKCC2 and the SUR1 subunit of the KATP channel from the Protein Data Bank (PDB). If full structures are unavailable, use validated homology models.

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate protonation states and partial charges.

-

Grid Generation: Define the binding pocket for docking. For NKCC2, this will be centered on the known binding site of furosemide/bumetanide. For SUR1, use the glibenclamide binding site.

-

Docking Execution: Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide. Run multiple docking simulations to ensure conformational sampling.

-

Analysis: Analyze the resulting poses for favorable interactions (hydrogen bonds, ionic bonds, hydrophobic interactions). Calculate the predicted binding energy (e.g., kcal/mol) and compare it to the known ligands (furosemide for NKCC2, glibenclamide for SUR1).

Protocol 2: Radioligand Displacement Assay for NKCC2

-

Source: Use membrane preparations from cells stably expressing human NKCC2 (e.g., HEK293-NKCC2 cells).

-

Radioligand: Use [³H]bumetanide, a high-affinity radiolabeled loop diuretic.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]bumetanide (at its K_d value) and increasing concentrations of the test compound (from 1 nM to 100 µM).

-

Controls:

-

Total Binding: Radioligand + membrane (no competitor).

-

Non-specific Binding: Radioligand + membrane + a saturating concentration of unlabeled furosemide (e.g., 1 mM).

-

-

Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki (inhibition constant).

| Predicted Outcome | Interpretation |

| Low Ki (< 10 µM) | Strong evidence for direct binding to NKCC2. Proceed to functional assays. |

| High Ki (> 100 µM) | Weak or no direct binding. Primary hypothesis is less likely. |

Tier 2: In Vitro Functional Assay

Objective: To measure the functional inhibition of NKCC-mediated ion transport.

Protocol 3: Thallium Influx Assay

-

Rationale: Thallium (Tl⁺) is a congener of potassium (K⁺) and is transported by NKCC. Its influx can be measured using a Tl⁺-sensitive fluorescent dye.

-

Cell Line: Use a cell line stably expressing the target transporter, such as HEK293-hNKCC2.

-

Dye Loading: Load cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

-

Compound Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of the test compound and controls (e.g., furosemide as a positive control, vehicle as a negative control) for 15-30 minutes.

-

Assay Execution: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a stimulus buffer containing Tl⁺ and measure the change in fluorescence over time.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of Tl⁺ influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ from the concentration-response curve.

Tier 3: Cell-Based Electrophysiological Confirmation

Objective: To provide definitive, high-resolution evidence of transporter or channel modulation.

Protocol 4: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

System: Express human NKCC2 cRNA in Xenopus laevis oocytes. This system allows for the direct measurement of transport-associated currents.

-

Recording: Clamp the oocyte membrane potential (e.g., at -50 mV).

-

Perfusion: Perfuse the oocyte with a standard buffer, then switch to a buffer containing Na⁺, K⁺, and Cl⁻ to activate NKCC2-mediated inward currents.

-

Inhibition Measurement: Once a stable current is established, perfuse the oocyte with the same ion-containing buffer plus the test compound at various concentrations. The reduction in the inward current directly reflects the inhibition of transporter activity.

-

Analysis: Measure the magnitude of the current inhibition and plot it against the compound concentration to generate a dose-response curve and calculate the IC₅₀. This provides a direct functional measure of inhibition.

Conclusion

Based on a rigorous structural analysis, the primary predicted mechanism of action for this compound is the inhibition of the Na-K-2Cl cotransporter, positioning it as a potential novel loop diuretic. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, starting from computational predictions and culminating in definitive electrophysiological evidence. While a secondary hypothesis involving KATP channel modulation exists, the overwhelming structural homology with furosemide renders the diuretic pathway the most probable and warrants initial investigational focus. The successful validation of this mechanism would classify this compound as a new entity in a well-established and therapeutically vital class of drugs.

References

- Ashcroft, F. M., & Gribble, F. M. (1998). The sulfonylurea receptor. Diabetologia, 41(6), 678-685. [Link not available]

-

Korpi, E. R., et al. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European Journal of Pharmacology, 344(2-3), 269-277. [Link][12]

- Gribble, F. M., & Reimann, F. (2003). Sulfonylurea and an ATP-sensitive K+ channel: a personal view. Diabetes, 52(3), 557-565. [Link not available]

-

Proks, P., et al. (2002). Sulfonylurea stimulation of insulin secretion. Diabetes, 51(Suppl 3), S368-S376. [Link][14][15][16]

-

Shani, J., et al. (1983). Structure activity correlation for diuretic furosemide congeners. Pharmacology, 26(3), 172-180. [Link][4]

- O'Grady, S. M., et al. (1990). Diuretic compounds structurally related to furosemide. In Methods in Enzymology (Vol. 191, pp. 317-332). Academic Press. [Link not available]

-

Drugs.com. (2023). Furosemide: Package Insert / Prescribing Information. [Link][8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3440, Furosemide. [Link][9]

-

Pharmasquare. (2024). Pharmacological activity of furan derivatives. [Link][2]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736947, this compound. [Link][1]

-

Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113565. [Link][19]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link][21]

- Feit, P. W. (1975). Structure-activity relationships of sulphamoyl diuretics. Postgraduate Medical Journal, 51(Suppl 6), 9-13. [Link not available]

-

Pharmacy Infoline. (2022, April 18). Structure Activity Relationship of Loop Diuretics | Furosemide Bumetanide SAR Medicinal Chemistry [Video]. YouTube. [Link][22]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link][6]

-

Ksenofontov, A. A., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences, 24(4), 3894. [Link][23]

- Bonina, F., et al. (1987). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica, 42(9), 629-639. [Link not available]

-

PrepChem. (n.d.). Synthesis of 2-methyl-5-pentyl-3-furoic acid. [Link][24]

-

Gaponova, A. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5824. [Link][25]

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. [Link][7]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2024). Furan: A Promising Scaffold for Biological Activity. [Link][3]

-

Li, Y., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3578-3604. [Link][5]

-

Saeed, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4627. [Link][26]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2796026, 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. [Link][28]

-

Mamedov, V. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link][29]

Sources

- 1. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Furosemide - Wikipedia [en.wikipedia.org]

- 11. Furosemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Mechanisms of the glycaemic effects of sulfonylureas [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]

- 17. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 21. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. prepchem.com [prepchem.com]

- 25. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. 3-FUROIC ACID (488-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 28. 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | C10H8O3S | CID 2796026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

Potential biological activity of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic agents. This compound is a unique molecular entity that combines the established pharmacophores of a sulfonamide, a pyrrolidine ring, and a furoic acid core. While direct biological data for this specific compound is not yet publicly available, its structural motifs suggest a high probability of significant biological activity. This guide provides a comprehensive framework for the systematic investigation of this molecule, from in silico prediction to detailed experimental validation. We will explore the potential for anti-inflammatory, antimicrobial, and anticancer activities, underpinned by a rationale derived from the extensive literature on its constituent chemical moieties. This document is intended to serve as a roadmap for researchers poised to unlock the therapeutic potential of this promising compound.

Introduction and Molecular Profile

This compound (PubChem CID: 2736947) is an organic compound with the molecular formula C10H13NO5S.[1] Its structure is characterized by a central furan ring, substituted with a methyl group, a carboxylic acid, and a pyrrolidinylsulfonyl group.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 259.28 g/mol |

| Molecular Formula | C10H13NO5S |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 259.05144369 Da |

| Topological Polar Surface Area | 96.2 Ų |

The molecule's constituent parts have a rich history in drug discovery:

-

Sulfonamides: This functional group is a cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs with applications including antimicrobial, anti-inflammatory, antiviral, and anticancer therapies.[2][3][4] Their mechanisms of action are diverse, ranging from enzyme inhibition to modulation of signaling pathways.[2]

-

Pyrrolidine Derivatives: The pyrrolidine scaffold is a versatile component of many biologically active compounds, contributing to their efficacy in areas such as oncology, neurology, and infectious diseases.[5][6][7]

-

Furoic Acid Core: Furan-containing compounds, including furoic acid derivatives, have demonstrated notable antimicrobial and anti-inflammatory properties.[8][9]

The combination of these three moieties in a single molecule suggests a high likelihood of synergistic or novel biological activities. This guide will now delve into the predicted activities and the experimental workflows required to validate them.

Predicted Biological Activities and Experimental Validation

Potential as a Selective COX-2 Inhibitor for Anti-Inflammatory Therapy

Hypothesis: this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), leading to potent anti-inflammatory effects with a reduced gastrointestinal side-effect profile compared to non-selective NSAIDs.

Rationale: The sulfonamide moiety is a key feature of celecoxib, a well-known selective COX-2 inhibitor.[10] The furoic acid core may contribute to the overall binding affinity and selectivity for the COX-2 active site. The pyrrolidine ring can influence the molecule's conformation and interactions within the enzyme's binding pocket.

Experimental Workflow:

Caption: Workflow for evaluating COX-2 inhibitory and anti-inflammatory activity.

Detailed Protocol: COX-1 and COX-2 Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human COX-1 and COX-2 enzymes.

-

Materials:

-

Purified human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Test compound dissolved in DMSO.

-

Celecoxib (positive control for COX-2 selectivity).

-

Ibuprofen (non-selective control).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound, celecoxib, and ibuprofen.

-

In separate wells of a 96-well plate, add the reaction buffer, followed by either COX-1 or COX-2 enzyme.

-

Add the diluted test compounds or controls to the respective wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance at 590 nm every minute for 10 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

-

Data Interpretation: A significantly lower IC50 value for COX-2 compared to COX-1 indicates selectivity. A high selectivity index (IC50 COX-1 / IC50 COX-2) is desirable.

Potential as a Broad-Spectrum Antimicrobial Agent

Hypothesis: this compound possesses broad-spectrum antimicrobial activity against clinically relevant bacterial and fungal pathogens.

Rationale: Sulfonamides were among the first synthetic antimicrobial agents and function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10] Furoic acid derivatives have also demonstrated both antibacterial and antifungal properties.[8] The combined structure may lead to enhanced or novel antimicrobial mechanisms.

Experimental Workflow:

Caption: Hierarchical workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Test compound serially diluted.

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole).

-

Sterile 96-well microplates.

-

Resazurin (viability indicator).

-

-

Procedure:

-

In a 96-well plate, add 50 µL of broth/medium to each well.

-

Add 50 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate.

-

Prepare a microbial inoculum standardized to 0.5 McFarland.

-

Add 50 µL of the standardized inoculum to each well.

-

Include a positive control (microbe, no drug) and a negative control (broth, no microbe).

-

Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

After incubation, add 10 µL of resazurin to each well and incubate for another 2-4 hours.

-

The MIC is the lowest concentration at which the color remains blue (no microbial growth) and has not turned pink (microbial growth).

-

-

Data Interpretation: A low MIC value indicates potent antimicrobial activity. The results will guide further investigation into the mechanism of action.

Potential as an Anticancer Agent

Hypothesis: this compound exhibits cytotoxic activity against various cancer cell lines through the inhibition of key signaling pathways or enzymes.

Rationale: Many sulfonamide derivatives have demonstrated anticancer properties by targeting pathways such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway or by inhibiting carbonic anhydrase, which is overexpressed in some tumors.[2][3] Pyrrolidine-containing compounds have also shown significant anticancer activity.[5][7]

Experimental Workflow:

Caption: A streamlined workflow for assessing in vitro anticancer potential.

Detailed Protocol: MTT Cell Viability Assay

-

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines and determine its IC50 value.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

Doxorubicin (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the test compound or doxorubicin.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

-

Data Interpretation: A low IC50 value suggests potent cytotoxic activity. Further assays, such as apoptosis and cell cycle analysis, will be necessary to elucidate the mechanism of cell death.

Conclusion

This compound stands as a molecule of significant interest at the crossroads of established pharmacophores. While its biological activities remain to be experimentally determined, a robust rationale exists for its investigation as a potential anti-inflammatory, antimicrobial, or anticancer agent. The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive evaluation of this compound. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of how privileged chemical motifs can be combined to create novel and effective therapeutic agents.

References

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.

- Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

- This compound | C10H13NO5S | CID 2736947. PubChem.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- 2-Furoic acid. Wikipedia.

- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate.

- Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. PubMed.

- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

- 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article. ChemPoint.

Sources

- 1. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempoint.com [chempoint.com]

- 10. openaccesspub.org [openaccesspub.org]

Investigating Therapeutic Targets for Furoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring, a simple five-membered aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its inherent electronic properties and structural versatility have made it a "privileged structure," capable of interacting with a wide array of biological targets. Among the myriad of furan-containing compounds, furoic acid and its derivatives have emerged as particularly fruitful subjects of investigation, demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the key therapeutic targets of furoic acid derivatives, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for target validation, and synthesize the current understanding of this promising class of molecules.

Hypolipidemic Effects: Targeting ATP Citrate Lyase (ACLY) in Metabolic Disorders

Cardiovascular diseases remain a leading cause of mortality worldwide, with dyslipidemia being a major contributing factor. Furoic acid derivatives have demonstrated significant potential in modulating lipid metabolism, primarily through the inhibition of ATP Citrate Lyase (ACLY).

Mechanism of Action: The Central Role of ACLY

ACLY is a pivotal enzyme that links carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is the fundamental building block for the biosynthesis of fatty acids and cholesterol.[1] By inhibiting ACLY, 2-furoic acid effectively reduces the available precursor for these pathways, leading to a decrease in serum cholesterol and triglyceride levels.[2][3] Studies in rats have shown that 2-furoic acid administration significantly lowers not only serum lipids but also the activity of other key enzymes in lipid metabolism, including acetyl-CoA synthetase and acyl-CoA cholesterol acyltransferase.[2][4]

The inhibition of ACLY is a clinically validated strategy for managing hypercholesterolemia. While detailed kinetic studies on the direct inhibition of ACLY by 2-furoic acid are still emerging, related compounds have been shown to act as competitive inhibitors with respect to citrate.[5][6] This suggests that 2-furoic acid may bind to the citrate binding site of the enzyme, preventing the natural substrate from accessing the active site.

Experimental Workflow: Validating ACLY Inhibition

The following workflow outlines the key steps to characterize the inhibitory potential of a novel furoic acid derivative against ACLY.

Caption: Workflow for validating ACLY inhibitors.

Protocol: In Vitro ACLY Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ACLY.

Materials:

-

Recombinant human ACLY

-

ATP, Coenzyme A, Citrate

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM DTT)

-

Test furoic acid derivative

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add 25 µL of a solution containing ATP and CoA to each well.

-

Add 10 µL of recombinant human ACLY to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 25 µL of a solution containing citrate and DTNB. The free CoA produced by the ACLY reaction reacts with DTNB to produce a colored product.

-

Read the absorbance at 412 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

Furoic acid derivatives have demonstrated significant promise as anticancer agents, targeting multiple facets of tumor biology, including uncontrolled proliferation and angiogenesis.

Targeting Protein Kinases in Signal Transduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Furo[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of several key kinases involved in cancer progression.[7]

-

VEGFR-2 and EGFR Inhibition: Certain furo[2,3-d]pyrimidine derivatives exhibit potent, low nanomolar inhibition of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8][9] This dual inhibition is particularly advantageous, as it can simultaneously curb tumor angiogenesis and cell proliferation.

-

PI3K/AKT Pathway Inhibition: The PI3K/AKT pathway is a central signaling node that promotes cell survival and proliferation. Novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT, demonstrating potent anticancer activity.[10]

The structure-activity relationship (SAR) of these compounds is a critical area of investigation. For instance, substitutions on the pyrimidine ring can significantly influence the potency and selectivity of kinase inhibition.

Disrupting Microtubule Dynamics: A Classic Anticancer Strategy

Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a well-established anticancer strategy. Several benzo[b]furan derivatives, which incorporate a furan ring, have been identified as potent inhibitors of tubulin polymerization.[11][12]

These compounds bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[12][13] The antiproliferative activity of these derivatives can reach the picomolar range against certain cancer cell lines.[11]

Experimental Workflow: Characterizing Anticancer Furoic Acid Derivatives

The following workflow illustrates the process of evaluating the anticancer properties of a novel furoic acid derivative.

Caption: Workflow for anticancer drug discovery with furoic acid derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furoic acid and its derivatives have demonstrated a broad spectrum of activity against various pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial effects of furoic acid derivatives are multifaceted and appear to involve the inhibition of microbial growth and the modification of essential enzymes.[14]

-

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[15]

-

Antifungal Activity: Potent activity against pathogenic fungi such as Candida albicans has also been reported.[15]

-

Enzyme Inhibition: One specific mechanism that has been elucidated is the inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis in some microorganisms.[16] Furoic acid acts as an uncompetitive inhibitor of this enzyme.[16]

Further research is needed to identify the specific molecular targets within bacteria and fungi that are responsible for the broad-spectrum antimicrobial activity of many furoic acid derivatives.

Table 1: Antimicrobial Activity of Furoic Acid and Related Compounds

| Compound | Organism | MIC (µM) | Reference |

| Furoic Acid | Bacillus subtilis | 15 | [16] |

| Furoic Acid | Salmonella sp. | 9 | [16] |

| Furfural | Bacillus subtilis | 27 | [16] |

| Furfural | Salmonella sp. | 29 | [16] |

| Furfuryl Alcohol | Bacillus subtilis | 115 | [16] |

| Furfuryl Alcohol | Salmonella sp. | 115 | [16] |

Anti-inflammatory Properties: Modulating the MAPK Signaling Pathway

Chronic inflammation is a key driver of numerous diseases. Furan derivatives have been shown to exert anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.[14] The MAPK pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Treatment of Sickle Cell Disease: A Novel Allosteric Modulator of Hemoglobin

Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions. The derivative 5-hydroxymethyl-2-furfural (5HMF) has shown significant promise as an anti-sickling agent.

Mechanism of Action of 5HMF

5HMF acts through a dual mechanism:

-

Allosteric Modulation of HbS: 5HMF forms a Schiff base adduct with the N-terminal valine of the α-globin chain of HbS. This covalent modification increases the oxygen affinity of HbS, allosterically inhibiting its polymerization.

-

Inhibition of Red Blood Cell Dehydration: 5HMF also reduces the deoxygenation-induced dehydration of red blood cells by inhibiting the Psickle cation pathway. This helps to maintain red blood cell hydration and further reduces the propensity for sickling.

Conclusion and Future Directions

Furoic acid and its derivatives represent a rich and underexplored territory for drug discovery. The versatility of the furan scaffold allows for the development of compounds with a wide range of therapeutic applications, from metabolic disorders and cancer to infectious and genetic diseases. While significant progress has been made in identifying the therapeutic targets of these compounds, further research is needed to fully elucidate their mechanisms of action at a molecular level.

Future investigations should focus on:

-

Detailed kinetic and structural studies to understand the precise interactions between furoic acid derivatives and their protein targets.

-

Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Identification of novel therapeutic targets for this versatile class of molecules.

The continued exploration of furoic acid derivatives holds immense promise for the development of the next generation of therapeutics to address some of the most pressing challenges in human health.

References

-

Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed. (URL: [Link])

-

Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. (URL: [Link])

-

Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])

-

Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK) | Semantic Scholar. (URL: [Link])

-

2-Furoic acid - Universal Biologicals. (URL: [Link])

-

Kinetic and biochemical analyses on the reaction mechanism of a bacterial ATP-citrate lyase. (URL: [Link])

-

2-Furoic acid (Pyromucic acid) | ATP Citrate Lyase 阻害剤 | MedChemExpress. (URL: [Link])

-

Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity. (URL: [Link])

-

Synthesis and evaluation of (+) and (-)-2,2-difluorocitrate as inhibitors of rat-liver ATP-citrate lyase and porcine-heart aconitase - PubMed. (URL: [Link])

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Publishing. (URL: [Link])

-

Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF - ResearchGate. (URL: [Link])

-

The selectivity of protein kinase inhibitors: a further update - PubMed. (URL: [Link])

-

Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means - MDPI. (URL: [Link])

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (URL: [Link])

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. (URL: [Link])

-

ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed. (URL: [Link])

-

ATP-citrate lyase as a target for hypolipidemic intervention. Design and synthesis of 2-substituted butanedioic acids as novel, potent inhibitors of the enzyme - PubMed. (URL: [Link])

-

Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed. (URL: [Link])

-

Inhibition of tubulin polymerization in vitro. (a) The inhibition of... - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed. (URL: [Link])

-

A novel direct homogeneous assay for ATP citrate lyase - PMC - NIH. (URL: [Link])

-

Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors - PubMed. (URL: [Link])

-

Catalytic mechanism study of ATP-citrate lyase during citryl-CoA synthesis process - PMC. (URL: [Link])

Sources

- 1. The specificities of protein kinase inhibitors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tubulin polymerization inhibitors [ouci.dntb.gov.ua]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Synthesis and evaluation of (+) and (-)-2,2-difluorocitrate as inhibitors of rat-liver ATP-citrate lyase and porcine-heart aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATP-citrate lyase as a target for hypolipidemic intervention. Design and synthesis of 2-substituted butanedioic acids as novel, potent inhibitors of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK) | Semantic Scholar [semanticscholar.org]

- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review on 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

An In-depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: A Potential Novel Uricosuric Agent for the Treatment of Hyperuricemia and Gout

Introduction

Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful and debilitating inflammatory arthritis.[1][2] Gout affects millions worldwide and is associated with significant morbidity and a reduced quality of life.[2] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[3][4] The human urate transporter 1 (URAT1), a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, is responsible for the majority of this reabsorption.[4][5] Consequently, URAT1 has emerged as a key therapeutic target for uricosuric agents, which lower serum uric acid by promoting its renal excretion.[1][3][5]

Existing uricosuric drugs, such as probenecid and benzbromarone, have demonstrated clinical efficacy but are also associated with side effects, including the potential for hepatotoxicity with benzbromarone.[3][6] This has driven the search for novel URAT1 inhibitors with improved potency, selectivity, and safety profiles.[6] This guide provides a comprehensive technical overview of this compound, a compound with structural motifs characteristic of a potential URAT1 inhibitor. While this specific molecule is not extensively described in the current literature, its chemical architecture provides a strong rationale for its investigation as a novel therapeutic agent. This document will, therefore, explore its fundamental properties, propose a synthetic pathway, and outline a hypothetical drug discovery and development workflow based on established principles of URAT1 inhibitor research.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physicochemical properties is the foundation of its development as a drug candidate.

Chemical Identity

Based on available data, the key identifiers for this compound are summarized in the table below.[7]

| Property | Value |

| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid |

| Molecular Formula | C10H13NO5S |

| Molecular Weight | 259.28 g/mol |

| CAS Number | 306936-43-6 |

| Canonical SMILES | CC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O |

Proposed Synthetic Pathway

While a specific synthesis for this compound is not published, a plausible route can be devised from commercially available starting materials, leveraging established methodologies for the synthesis of furoic acid and sulfonamide derivatives. The proposed multi-step synthesis is outlined below.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology:

-

Acid Chloride Formation: 2-Methyl-3-furoic acid is reacted with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM), to form the corresponding acid chloride, 2-methyl-3-furoyl chloride.

-

Esterification: The acid chloride is then reacted with a suitable alcohol (R-OH, e.g., methanol or ethanol) in the presence of a base like pyridine to form a stable ester intermediate. This protects the carboxylic acid group during the subsequent sulfonation step.

-

Chlorosulfonation: The furan ring of the ester intermediate is susceptible to electrophilic substitution. Reaction with chlorosulfonic acid (ClSO₃H) at low temperatures will introduce a chlorosulfonyl group (-SO₂Cl) at the C5 position, which is the most activated position on the furan ring.

-

Sulfonamide Formation: The resulting chlorosulfonated ester is then reacted with pyrrolidine in the presence of a non-nucleophilic base such as triethylamine (Et₃N) to form the pyrrolidinyl sulfonamide.

-

Saponification: Finally, the ester protecting group is removed by hydrolysis, typically using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF), followed by acidic workup to yield the final product, this compound.

Proposed Mechanism of Action and Biological Target: URAT1 Inhibition

The structural features of this compound, particularly the presence of a carboxylic acid and a sulfonamide group, are common in known URAT1 inhibitors.[1] This provides a strong rationale for hypothesizing that its primary mechanism of action is the inhibition of URAT1.

The Role of URAT1 in Renal Urate Reabsorption

URAT1 is located on the apical membrane of renal proximal tubule cells and mediates the exchange of urate from the tubular fluid for an intracellular anion (e.g., lactate or nicotinate).[4][5] This process is a critical step in the reabsorption of uric acid back into the bloodstream. Inhibiting URAT1 blocks this reabsorption, leading to increased uric acid excretion in the urine (uricosuria) and a subsequent reduction in serum uric acid levels.

Caption: URAT1-mediated uric acid reabsorption in the kidney and proposed site of inhibition.

Structure-activity relationship (SAR) studies of other URAT1 inhibitors suggest that an anionic group, such as a carboxylic acid, is crucial for interaction with a positively charged binding pocket within the transporter.[8][9] The sulfonamide moiety can form additional hydrogen bonds and hydrophobic interactions, enhancing binding affinity and inhibitory potency.[1]

Hypothetical Drug Discovery and Development Workflow

To validate the hypothesis that this compound is a potent and selective URAT1 inhibitor, a systematic discovery and development workflow would be required.

In Vitro Evaluation

The initial phase focuses on assessing the compound's activity and selectivity in cellular models.

Caption: In vitro screening cascade for a potential URAT1 inhibitor.

Experimental Protocol: URAT1 Inhibition Assay

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human URAT1 (hURAT1) transporter are cultured to confluence in appropriate media.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to a range of test concentrations. Known inhibitors like benzbromarone or lesinurad are used as positive controls.[10]

-

Uptake Assay:

-

The cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Cells are pre-incubated with the test compound or control at various concentrations for 10-15 minutes.

-

The uptake reaction is initiated by adding buffer containing [¹⁴C]-labeled uric acid.

-

After a short incubation period (e.g., 5-10 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

-

Quantification and Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The percentage of inhibition at each compound concentration is calculated relative to the vehicle control (DMSO).

-

The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

A potent inhibitor would be expected to have an IC₅₀ value in the low micromolar to nanomolar range. For context, the IC₅₀ of lesinurad is approximately 7.18 µM, while that of benzbromarone is around 0.28 µM.[10][11]

Selectivity Assays: To ensure the compound is specific for URAT1, similar uptake assays should be performed using cell lines expressing other key renal transporters, such as OAT1, OAT3, and GLUT9, which are also involved in urate handling.[6] A desirable candidate would show significantly higher potency for URAT1 than for other transporters to minimize off-target effects.

In Vivo Pharmacological Assessment